Cas no 167627-37-4 (3-(4-Benzyloxyphenyl)Benzoic Acid)

3-(4-Benzyloxyphenyl)Benzoic Acid is a synthetic organic compound characterized by its biphenyl core substituted with a benzyloxy group and a carboxylic acid functionality. This structure imparts versatility in applications, particularly as an intermediate in pharmaceutical and materials chemistry. The benzyloxy group enhances solubility in organic solvents, facilitating reactions such as esterifications or amide formations, while the carboxylic acid moiety allows for further derivatization. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for synthesizing complex molecules. The compound is typically utilized in research settings for developing bioactive compounds or advanced materials requiring tailored aromatic frameworks.
3-(4-Benzyloxyphenyl)Benzoic Acid structure
167627-37-4 structure
Product Name:3-(4-Benzyloxyphenyl)Benzoic Acid
CAS No:167627-37-4
MF:C20H16O3
MW:304.339245796204
MDL:MFCD06802254
CID:1086115
Update Time:2025-08-04

3-(4-Benzyloxyphenyl)Benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid
    • 4'-(BENZYLOXY)[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
    • 3-(4-Benzyloxyphenyl)benzoic acid
    • ACMC-209dwv
    • AG-L-22253
    • ANW-22301
    • CTK4D2714
    • SureCN7477872
    • AKOS BAR-1000
    • 3-(4-Benzyloxyphenyl)Benzoic Acid
    • MDL: MFCD06802254
    • Inchi: 1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
    • InChI Key: QJCBOVATTIAKOV-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC=C(C(=O)O)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5

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3-(4-Benzyloxyphenyl)Benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:167627-37-4)3-(4-Benzyloxyphenyl)Benzoic Acid
Order Number:A1135629
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:40
Price ($):544.0
Email:sales@amadischem.com

Additional information on 3-(4-Benzyloxyphenyl)Benzoic Acid

Professional Introduction to 3-(4-Benzyloxyphenyl)Benzoic Acid (CAS No. 167627-37-4)

3-(4-Benzyloxyphenyl)Benzoic Acid, identified by its CAS number 167627-37-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzoic acid derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural uniqueness of 3-(4-Benzyloxyphenyl)Benzoic Acid arises from the presence of a benzyloxy group attached to a phenyl ring, which is further linked to another benzoic acid moiety. This specific arrangement imparts unique chemical and pharmacological properties, making it a valuable candidate for further research and development.

The benzoic acid scaffold is well-documented for its antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of the benzyloxy substituent in 3-(4-Benzyloxyphenyl)Benzoic Acid modifies its interaction with biological targets, potentially enhancing its efficacy in various pharmacological contexts. Recent studies have highlighted the importance of benzoic acid derivatives in the development of novel drugs, particularly in addressing chronic diseases and inflammatory conditions.

In the realm of medicinal chemistry, the synthesis and characterization of 3-(4-Benzyloxyphenyl)Benzoic Acid have been subjects of extensive research. The compound's molecular structure allows for selective binding to specific enzymes and receptors, which is crucial for drug design. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its chemical structure and confirm its purity. These analytical methods are essential for ensuring the compound's consistency and reliability in subsequent pharmacological studies.

The pharmacological profile of 3-(4-Benzyloxyphenyl)Benzoic Acid has been explored in various preclinical models. Research indicates that this compound exhibits promising anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that 3-(4-Benzyloxyphenyl)Benzoic Acid could serve as a lead compound for developing novel anti-inflammatory therapies.

Furthermore, the compound's antioxidant properties have been investigated extensively. Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that 3-(4-Benzyloxyphenyl)Benzoic Acid can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This protective effect is attributed to its ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The potential therapeutic applications of 3-(4-Benzyloxyphenyl)Benzoic Acid extend beyond anti-inflammatory and antioxidant effects. Emerging research suggests that this compound may also possess neuroprotective properties. In preclinical studies, it has been shown to mitigate neuronal damage induced by excitotoxicity and oxidative stress, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanisms underlying these effects are believed to involve modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.

In addition to its biological activities, 3-(4-Benzyloxyphenyl)Benzoic Acid has shown potential in cancer research. Preliminary studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to disrupt key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, makes it an attractive candidate for further investigation in oncology.

The synthesis of 3-(4-Benzyloxyphenyl)Benzoic Acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.

The safety profile of 3-(4-Benzyloxyphenyl)Benzoic Acid has been evaluated through acute toxicity studies in animal models. These studies have shown that the compound is well-tolerated at doses comparable to those expected for therapeutic use in humans. However, further toxicological assessments are necessary to fully characterize its safety profile before human clinical trials can be initiated.

In conclusion, 3-(4-Benzyloxyphenyl)Benzoic Acid (CAS No. 167627-37-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Ongoing research continues to explore its mechanisms of action and therapeutic potential, paving the way for novel drug development in various medical fields.

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Amadis Chemical Company Limited
(CAS:167627-37-4)3-(4-Benzyloxyphenyl)Benzoic Acid
A1135629
Purity:99%
Quantity:5g
Price ($):544.0
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